Product packaging for di-O-methylendiandrin A(Cat. No.:)

di-O-methylendiandrin A

Cat. No.: B10848325
M. Wt: 356.5 g/mol
InChI Key: IOTXFXWARGNLEJ-WJWAULOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

di-O-Methylendiandrin A is a semi-synthetic, lignan-based natural product featuring a intricate cyclobutane core, a structure that presents significant challenges and opportunities in synthetic and medicinal chemistry. This compound is a methylated derivative of the naturally occurring Endiandrin A, which was originally isolated from the roots of the Australian rainforest tree Endiandra anthropophagorum . The parent compound was discovered through bioassay-guided fractionation and was found to be a potent binder of the glucocorticoid receptor (GR) . Subsequent methylation yielded this compound, which retains significant binding affinity for the GR, with reported IC₅₀ values in the micromolar range, making it a valuable tool for studying glucocorticoid signaling pathways and their modulation . The complex four-membered cyclobutane ring, a key structural feature, was efficiently constructed in the total synthesis of this compound via a strategic transannular McMurry reaction of a macrocyclic 1,4-diketone precursor . This synthetic approach highlights the compound's utility as a benchmark for developing new methodologies for the synthesis of strained ring systems. Researchers value this compound as a high-purity reference standard for analytical studies, a probe for biological mechanism investigation, and a target for total synthesis efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O4 B10848325 di-O-methylendiandrin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

4-[(1R,2R,3S,4S)-2-(3,4-dimethoxyphenyl)-3,4-dimethylcyclobutyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C22H28O4/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1

InChI Key

IOTXFXWARGNLEJ-WJWAULOUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1C(C(C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Isolation and Derivatization Research of Di O Methylendiandrin a Precursors

Discovery and Isolation of Endiandrin A from Plant Sources

Endiandrin A is a natural product isolated from the Australian rainforest tree Endiandra anthropophagorum, which belongs to the Lauraceae family. nih.govscilit.comacs.orgacs.orggriffith.edu.au The compound was discovered during a high-throughput screening of a large library of crude biota extracts, where the dichloromethane (DCM) extract from the roots of E. anthropophagorum demonstrated potent activity in a glucocorticoid receptor (GR) binding assay. acs.orgacs.orggriffith.edu.au This initial finding prompted further investigation into the chemical constituents of the plant's roots.

The isolation of endiandrin A from the crude DCM extract of E. anthropophagorum roots was accomplished through bioassay-guided fractionation. nih.govscilit.comacs.orggriffith.edu.au This technique involves a stepwise separation of the extract into fractions, with each fraction being tested for biological activity—in this case, glucocorticoid receptor binding. The active fractions are then subjected to further purification.

The specific process involved an initial chromatographic separation of the lipophilic DCM extract using C18 bonded silica HPLC. acs.org The bioactive fractions identified from this step were combined and further purified using Sephadex LH-20 gel permeation chromatography. acs.orggriffith.edu.au A final purification step employing diol-bonded silica HPLC yielded pure endiandrin A. acs.org This systematic approach ensured that the compound responsible for the observed biological activity was successfully isolated. mdpi.comslideshare.net

During the fractionation process that led to the isolation of endiandrin A, other related natural products were also identified and isolated from the same plant extract. nih.govscilit.comacs.orgacs.orggriffith.edu.au These co-occurring compounds include the known natural products nectandrin B and (-)-dihydroguaiaretic acid. nih.govscilit.comacs.orgacs.orggriffith.edu.au Subsequent chemical investigations of E. anthropophagorum also led to the isolation of another related cyclobutane (B1203170) lignan, endiandrin B. griffith.edu.aunih.gov The isolation yields for these compounds from the dried root material were reported as follows.

Table 1: Natural Products Isolated from Endiandra anthropophagorum Roots

CompoundMolecular FormulaYield (% of Dry Weight)
Endiandrin AC₂₀H₂₄O₄0.735%
Nectandrin BNot specified in source0.033%
(-)-dihydroguaiaretic acidNot specified in source0.009%

Chemical Derivatization of Endiandrin A to Di-O-methylendiandrin A

To further investigate the structure and biological activity of endiandrin A, chemical derivatizations were performed. These modifications targeted the phenolic hydroxy groups of the molecule to produce synthetic analogs like this compound. griffith.edu.au

This compound was synthesized from its precursor, endiandrin A, through a methylation reaction. nih.govacs.org The process involved dissolving endiandrin A (22.0 mg, 67 µmol) in a mixture of dry methanol (MeOH) and diethyl ether (Et2O). acs.orgacs.orggriffith.edu.au The solution was then treated with excess diazomethane-ether (CH2N2-Et2O) at 0 °C for one hour. acs.orgacs.orggriffith.edu.au The reaction was subsequently allowed to warm to room temperature and proceed overnight. acs.orgacs.orggriffith.edu.au Evaporation of the solvents after the reaction resulted in pure this compound, achieving a high yield of 97% (23.0 mg). acs.orgacs.orggriffith.edu.au

In addition to methylation, an analogous acetylation reaction was performed on endiandrin A to produce di-O-acetylendiandrin A. nih.govscilit.comacs.org This synthesis involved treating endiandrin A with anhydrous pyridine and acetic anhydride (Ac2O) at room temperature for 24 hours, which yielded di-O-acetylendiandrin A with 71% efficiency. acs.orgacs.org

The synthesis of these derivatives had significant implications for understanding the structure-activity relationship of endiandrin A concerning its glucocorticoid receptor binding. griffith.edu.au Testing of the synthetic analogs revealed that both methylation and acetylation of the phenolic hydroxy groups led to a substantial decrease in binding activity. griffith.edu.au A 14.4-fold decrease in activity was observed when the hydroxy groups were replaced with methoxy (B1213986) groups (this compound), and a 37.8-fold decrease was seen with acetoxy groups (di-O-acetylendiandrin A). griffith.edu.au These findings suggest that while the phenolic hydroxy groups are not essential for the activity, they play an important role in the interaction with the glucocorticoid receptor. griffith.edu.au Furthermore, it was noted that increasing the steric bulk of the substituents at these positions significantly diminishes the compound's binding potency. griffith.edu.au

Table 2: Derivatization Reactions of Endiandrin A

DerivativeReactionReagentsYield
This compoundMethylationCH₂N₂-Et₂O, MeOH, Et₂O97%
di-O-acetylendiandrin AAcetylationAc₂O, Pyridine71%

Synthetic Strategies and Methodologies for Di O Methylendiandrin a

Total Synthesis Approaches to Di-O-methylendiandrin A

The total synthesis of this compound, a lignan-based natural product featuring a strained cyclobutane (B1203170) ring, has been successfully accomplished. rsc.orgnih.gov The developed strategy is notable for its use of a macrocyclic intermediate to control key aspects of the molecular architecture, including stereochemistry and the formation of the complex ring system. rsc.org This approach addresses the significant synthetic challenge posed by the inherent ring strain of the cyclobutane core, which is estimated to be around 27 kcal/mol. rsc.org The retrosynthetic analysis identified a macrocyclic 1,4-diketone as a crucial intermediate, which would serve as a template for subsequent stereocontrolled reactions. rsc.org

Macrocycle-Directed Total Synthesis Strategy

The core of the synthetic strategy revolves around the use of a macrocyclic template to direct the formation of key stereocenters and to facilitate the construction of the strained four-membered ring. rsc.orgauburn.edu This macrocycle-directed approach leverages the conformational constraints of a large ring to pre-organize reactive functional groups, thereby enabling transformations that would be challenging in an acyclic context. rsc.org Researchers have demonstrated that macrocyclic 1,4-diketones can undergo highly diastereoselective reactions, where the stereochemical outcome is largely governed by the size and conformation of the macrocyclic system. rsc.orgauburn.edu This principle was applied to the synthesis of this compound, where the macrocycle was envisioned to control the introduction of vicinal stereocenters and to position the ketone functionalities for a subsequent ring-forming reaction. rsc.org

Key Transformations and Reaction Sequences

The synthesis of this compound is characterized by several key chemical transformations that are essential for constructing its complex structure. These include a diastereoselective alkylation to set critical stereocenters, a transannular McMurry reaction to form the cyclobutane ring, the use of a macrocyclic diketone as a foundational building block, and a final hydrogenation step. rsc.orgauburn.edu

Diastereoselective Vicinal Alkylation

A critical step in establishing the relative stereochemistry of the final natural product is the diastereoselective vicinal alkylation of the macrocyclic 1,4-diketone intermediate. rsc.org The strategy was designed to use the inherent stereocontrol of the macrocyclic system to guide the introduction of adjacent C-methyl stereogenic centers onto the diketone backbone. rsc.org Studies on similar macrocyclic systems have shown that the ring size is a primary factor in determining the level of diastereoselectivity in reactions such as Grignard additions. rsc.orgauburn.edu This concept was extended to enolate alkylations, where high levels of diastereoselectivity were achieved in the vicinal alkylation reactions of the macrocyclic diketones, setting the stage for the subsequent cyclization. auburn.edu

Transannular McMurry Reactions for Cyclobutane Ring Formation

The formation of the strained cyclobutane ring of this compound is accomplished through a transannular McMurry reaction. rsc.orgauburn.edu The McMurry reaction is a reductive coupling of two ketone or aldehyde groups to form an alkene, typically using a low-valent titanium reagent. wikipedia.orgnih.gov In this synthesis, the macrocyclic 1,4-diketone is specifically designed to facilitate this intramolecular transformation. rsc.org

The solid-state structure of the diketone intermediate reveals that the two carbonyl groups are held in close proximity by the macrocyclic framework. rsc.org This pre-organization significantly facilitates the transannular McMurry reaction. rsc.org The reaction proceeds in two main steps: the formation of a pinacolate complex via single electron transfer from the titanium reagent, followed by deoxygenation of the pinacolate to yield the alkene. wikipedia.orgnih.gov In the synthesis of this compound, the macrocyclic 1,4-diketone was treated with titanium(IV) chloride, zinc dust, and pyridine, which successfully afforded the macrocyclic cyclobutene (B1205218) in a high yield of 92%. rsc.org

Reaction Reactant Reagents Product Yield
Transannular McMurry CouplingMacrocyclic 1,4-diketone (14)TiCl₄, Zn dust, pyridineMacrocyclic cyclobutene (9)92%
Catalytic Hydrogenation of Olefin Intermediates

The final step in the construction of the cyclobutane core involves the catalytic hydrogenation of the olefin intermediate formed during the McMurry reaction. rsc.org Catalytic hydrogenation is a chemical reaction that adds hydrogen across a double or triple bond, typically in the presence of a metal catalyst such as platinum, palladium, or nickel. researchgate.netyoutube.com This process converts the macrocyclic cyclobutene into the corresponding saturated cyclobutane ring found in this compound. rsc.org The hydrogenation of the double bond within the chiral macrocyclic cyclobutene intermediate completes the synthesis of the lignan-based natural product. rsc.org

Macrocyclic 1,4-Diketone as Building Blocks

The strategic foundation of the synthesis is the use of a macrocyclic 1,4-diketone as a key building block. rsc.orgauburn.edu These intermediates are valuable in complex molecule synthesis due to their ability to control reactivity and stereoselectivity. rsc.orgnih.gov The synthesis of the required macrocyclic diketone began with the alkylation of isovanillin with 1,6-dibromohexane, which produced a dialdehyde intermediate in 89% yield. rsc.org This dialdehyde was then converted into the target macrocyclic 1,4-diketone through a streamlined, three-step protocol. rsc.org This macrocyclic diketone serves as the central precursor for the subsequent diastereoselective alkylation and the crucial transannular McMurry reaction. rsc.org

Starting Materials Intermediate Final Building Block Overall Yield (3 steps)
Isovanillin (11) and 1,6-dibromohexane (12)Dialdehyde (13)Macrocyclic 1,4-diketone (14)17%
Stereocontrolled Enolate Alkylation

A key challenge in the synthesis of this compound is the precise installation of vicinal stereogenic centers. A macrocycle-directed approach has been successfully utilized to achieve this, employing a stereocontrolled enolate alkylation reaction. rsc.orgnih.gov In this strategy, a macrocyclic 1,4-diketone serves as a template to direct the stereochemical outcome of the alkylation.

The process begins with the formation of an enolate from the macrocyclic diketone. The rigid conformation of the macrocycle creates a sterically defined environment, exposing one face of the enolate to the incoming electrophile while shielding the other. This conformational constraint is the basis for the high diastereoselectivity observed in the reaction. The alkylation of the enolate then proceeds via an SN2 pathway, where an alkyl halide introduces the desired substituent at the α-carbon. libretexts.orgyoutube.com In the synthesis of this compound, this method was used to introduce vicinal C-methyl stereogenic centers with a high degree of control, which was a critical step in establishing the relative stereochemistry of the final natural product. rsc.org The macrocyclic template effectively pre-organizes the reactive centers, leading to the desired stereoisomer as the major product. rsc.org

Reaction Step Description Key Feature Reference
Enolate FormationA strong base is used to deprotonate the α-carbon of the macrocyclic 1,4-diketone.Formation of a planar enolate intermediate. libretexts.org
StereocontrolThe macrocyclic structure sterically hinders one face of the enolate.Conformational rigidity of the macrocycle directs the approach of the electrophile. rsc.org
AlkylationThe enolate attacks an alkyl halide (e.g., methyl iodide) in an SN2 reaction.Formation of a new C-C bond with controlled stereochemistry. rsc.orgresearchgate.net
ProductA diastereomerically enriched α-alkylated macrocyclic diketone.Establishment of crucial stereocenters for the final natural product. nih.gov
Conversion of Dialdehydes to Macrocyclic 1,4-Diketones

The macrocyclic 1,4-diketone, which is central to the stereocontrolled alkylation strategy, was itself synthesized from a dialdehyde precursor. The synthesis commenced with the alkylation of isovanillin with 1,6-dibromohexane to produce the required dialdehyde in high yield (89%). rsc.org

A streamlined, three-step protocol was then employed to convert this dialdehyde into the macrocyclic 1,4-diketone. rsc.org While the specific steps of this protocol are part of a broader strategy developed for synthesizing various macrocyclic systems, its application to the dialdehyde derived from isovanillin yielded the key macrocyclic diketone intermediate. rsc.orgnih.gov This conversion is a critical phase of the synthesis, as it sets the stage for the subsequent diastereoselective reactions that ultimately define the core structure of this compound. rsc.org The yield for this particular macrocyclization was noted to be lower than for analogous, larger ring systems, highlighting the influence of ring size and strain on the efficiency of the reaction. rsc.org

Alternative and Related Cyclobutane Construction Methodologies

While the reported total synthesis of this compound utilized a macrocycle-directed reductive coupling, several other methodologies exist for the construction of the challenging cyclobutane ring. rsc.org The selection of a particular strategy depends on the specific substitution pattern and stereochemical complexity of the target molecule. rsc.org

[2+2] Cycloaddition Reactions and Their Applicability/Limitations

The [2+2] cycloaddition reaction is arguably the most common and powerful method for assembling four-membered rings. rsc.org This reaction, typically initiated photochemically, involves the concerted or stepwise union of two olefinic components to form a cyclobutane ring.

Method Advantages Limitations for Complex Targets Reference
[2+2] CycloadditionDirect and efficient formation of the cyclobutane ring from alkenes.- Lack of stereocontrol due to potential olefin isomerization.- Formation of undesired stereoisomers.- Often unsuitable for intricately embedded cyclobutanes. rsc.orgresearchgate.net

Reductive Coupling Strategies

Reductive coupling reactions provide a powerful alternative for forming C-C bonds and were central to the successful synthesis of this compound. rsc.org The key cyclobutane-forming step in the synthesis was a transannular McMurry reaction, a low-valent titanium-mediated reductive coupling of two carbonyl groups within the macrocyclic precursor. rsc.orgnih.gov

The macrocyclic 1,4-diketone, after the stereocontrolled alkylation, was converted into a chiral macrocyclic cyclobutene via this intramolecular coupling. rsc.org The macrocyclic framework pre-organizes the two carbonyl functionalities in close proximity, facilitating the transannular reaction to furnish the strained four-membered ring. This strategy has also been employed in the synthesis of other complex natural products, such as echinocidin D and fragranol. rsc.org

Ring-Contraction and Strain-Relief-Driven Ring-Opening Approaches

Ring-contraction strategies offer an indirect route to cyclobutanes from more readily available larger rings. For instance, methods have been developed for the stereoselective synthesis of substituted cyclobutanes from pyrrolidine derivatives. chemistryviews.org This type of transformation typically involves the generation of a reactive intermediate, such as a 1,4-biradical, which then undergoes cyclization to form the four-membered ring. chemistryviews.org

Conversely, strain-relief-driven ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs) is an emerging and powerful strategy for synthesizing 1,3-difunctionalized cyclobutanes. researchgate.net The high ring strain of BCBs facilitates their ring-opening by various reagents, a process that can be catalyzed by transition metals or Lewis acids. researchgate.netorganic-chemistry.org These approaches provide access to substituted cyclobutanes that might be difficult to obtain through traditional cycloaddition methods. researchgate.net

Electrochemical and Photocatalytic Oxidative Coupling Reactions

Modern synthetic chemistry has seen the rise of electrochemical and photocatalytic methods for the formation of C-C bonds. These techniques offer sustainable and often highly selective routes to complex molecular architectures.

Electrochemical methods can be used to mediate ring-opening, ring-contraction, and coupling reactions. researchgate.netchemrxiv.org For example, the one-electron oxidation of a substituted cyclobutane can lead to a cation radical intermediate that undergoes ring-opening, demonstrating the interconvertibility of cyclobutane and open-chain structures under electrochemical conditions. rsc.org Photocatalytic reactions, often using ruthenium or other metal complexes, can promote radical anion cycloadditions to form cyclobutane rings under mild conditions. organic-chemistry.org While not employed in the reported synthesis of this compound, these advanced methodologies represent a growing toolkit for the construction of strained ring systems and could offer alternative synthetic pathways.

Synthetic Challenges and Advancements in Complex Cyclobutane Architectures

The synthesis of this compound presents formidable challenges, primarily centered on the construction of its sterically congested and stereochemically complex cyclobutane core. The inherent ring strain of approximately 27 kcal/mol in cyclobutane rings necessitates careful strategic planning in any total synthesis. rsc.orgrsc.org This strain can render the four-membered ring susceptible to irreversible ring-opening and fragmentation reactions, particularly when substitution on the ring increases steric hindrance. rsc.orgrsc.org

A significant hurdle in the synthesis of this compound and related lignan natural products is controlling the stereochemistry of the substituents on the cyclobutane ring. rsc.orgrsc.org The all anti-relative stereochemical relationship of the substituents in this compound is particularly challenging to establish. While the [2+2] cycloaddition reaction is a common and powerful method for forming four-membered rings, it is often not suitable for architecturally complex targets like this compound. rsc.orgrsc.org Photochemically-driven [2+2] cycloadditions can be complicated by olefin isomerization, which leads to the formation of undesired stereoisomeric products. rsc.orgrsc.org

To circumvent these challenges, innovative strategies that deviate from traditional [2+2] cycloadditions have been developed. These include ring-contractions, strain-relief-driven ring-openings of cyclopropanes, and reductive coupling reactions. rsc.org For the successful total synthesis of this compound, a macrocycle-directed approach was employed, which proved instrumental in overcoming the inherent difficulties of forming the strained cyclobutane ring with the correct stereochemistry. rsc.orgrsc.org

This strategy involved the use of a macrocyclic 1,4-diketone precursor. The macrocyclic template served to pre-organize the carbonyl groups, facilitating a crucial transannular McMurry reaction. rsc.orgrsc.org This key step, which involves a titanium(IV) chloride and zinc dust mediated reductive coupling, successfully formed the cyclobutene ring within the macrocyclic structure. rsc.org The macrocycle also directed a highly diastereoselective vicinal alkylation of the enolate, which was essential for establishing the relative configuration of the vicinal C-methyl groups. rsc.orgrsc.org Subsequent catalytic hydrogenation of the cyclobutene and a potassium tert-butoxide-mediated epimerization secured the final all anti-relative stereochemistry of this compound. rsc.org

The power of this macrocycle-directed strategy is underscored by the low diastereoselectivity and yield observed when the same enolate alkylation was attempted on an acyclic analogue, which resulted in an inseparable mixture of products. rsc.org

Recent advancements in synthetic methodology offer alternative approaches to complex cyclobutane architectures. Photoinduced electron transfer has been utilized for the direct synthesis of cyclobutane lignans (B1203133), with the inclusion of an aromatic electron relay being key to preventing competing cycloreversion. nih.govnih.gov This method has been successfully applied to the synthesis of natural products such as magnosalin (B1245630) and pellucidin A. nih.govnih.gov

The following table summarizes the key steps in the macrocycle-directed total synthesis of this compound:

StepReactionReagents and ConditionsYieldPurpose
1Diastereoselective Vicinal Alkylation1) KHMDS, THF, -78 °C; 2) MeI68%Establishes the anti-relative stereochemistry of the C-methyl groups.
2Transannular McMurry ReactionTiCl4, Zn, Pyridine, THF, 0 °C to reflux92%Forms the strained cyclobutene ring within the macrocycle.
3Catalytic HydrogenationH2, Pd/C, EtOAc, rt98%Reduces the cyclobutene to a cyclobutane with an anti/anti/syn/syn-relative stereochemistry.
4EpimerizationKOtBu, DMSO, rt95%Secures the final all anti-relative stereochemical relationship.

This table is based on the research findings from the total synthesis of this compound. rsc.org

Structural Elucidation and Stereochemical Assignment Techniques for Di O Methylendiandrin a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy was fundamental in delineating the carbon-hydrogen framework of di-O-methylendiandrin A. acs.org Analysis of both one-dimensional (1D) and two-dimensional (2D) NMR spectra provided detailed insights into the connectivity and environment of each atom within the molecule. griffith.edu.au

The structural characterization of this compound (referred to as compound 5 in a key study) was achieved through comprehensive 1D and 2D NMR experiments. griffith.edu.au The methylation of the two phenolic hydroxy groups in endiandrin A to form this compound was confirmed by the spectroscopic data. griffith.edu.au The symmetry of the molecule is evident from the number of resonances observed in the ¹H and ¹³C NMR spectra. griffith.edu.au

Spectroscopic data for this compound were recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz or 600 MHz spectrometer. acs.org The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent peaks. acs.org

¹H and ¹³C NMR Data for this compound:

Position δC (ppm) δH (ppm) (J in Hz)
1, 1' 133.5 -
2, 2' 130.3 6.75 (d, 8.0)
3, 3' 110.8 6.66 (d, 2.5)
4, 4' 157.9 -
5, 5' 111.9 6.58 (dd, 8.0, 2.5)
6, 6' 132.8 -
7, 7' 42.1 3.51 (m)
8, 8' 41.6 3.51 (m)
9, 9' 14.2 1.00 (d, 6.5)
10, 10' 35.8 2.59 (dq, 7.0, 7.0)
11, 11' 11.9 0.81 (t, 7.0)
4-OMe 55.2 3.75 (s)

Data sourced from Davis et al. (2007). griffith.edu.auacs.org

The analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been used to establish the connectivity between protons and carbons, confirming the rigid cyclobutane (B1203170) core and the substitution pattern on the aromatic rings. These techniques are standard for the structural elucidation of complex organic molecules. measurlabs.comnd.edu

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry was employed to confirm the molecular weight and elemental composition of this compound. griffith.edu.au

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided the exact mass of this compound, which allowed for the unambiguous determination of its molecular formula. griffith.edu.au The molecule was analyzed in positive ion mode. griffith.edu.au

The experimentally measured mass-to-charge ratio (m/z) was compared to the theoretical value, confirming the elemental composition.

HRESIMS Data for this compound:

Ion Measured m/z Calculated m/z Molecular Formula
[M+Na]⁺ 379.1879 379.1879 C₂₂H₂₈O₄Na

Data sourced from Davis et al. (2007). griffith.edu.auacs.org

This precise mass measurement corroborates the structure determined by NMR and confirms the successful methylation of the parent compound, endiandrin A. griffith.edu.au

X-ray Crystallography for Relative Stereochemistry Elucidation

While an X-ray crystal structure for this compound itself has not been reported, X-ray crystallography was a critical tool in confirming the stereochemistry of a key precursor during its total synthesis. rsc.org The determination of the relative configuration of stereocenters in a complex molecule is a significant challenge, and single-crystal X-ray diffraction provides the most definitive method for this purpose. utah.edumdpi.com

In the total synthesis of this compound, a macrocyclic 1,4-diketone intermediate was synthesized. rsc.org The relative stereochemistry of this crucial precursor was unequivocally established through X-ray crystallography. rsc.org Recrystallization of this diketone from ethyl acetate/hexanes yielded crystals suitable for analysis. rsc.org The resulting crystal structure confirmed the relative configuration of the vicinal C-methyl groups, which was essential for controlling the stereochemistry of the subsequent steps leading to the formation of the strained cyclobutane ring of the final product. rsc.orgrsc.org This stereochemical information was vital for achieving the correct all-anti-relative stereochemical relationship present in this compound. rsc.org

Pharmacological Investigations of Di O Methylendiandrin a Pre Clinical Focus

Evaluation of Glucocorticoid Receptor (GR) Binding Activity (in vitro)

The initial exploration of di-O-methylendiandrin A's pharmacological profile has centered on its ability to bind to the glucocorticoid receptor (GR), a key target in the regulation of inflammation and immune responses. griffith.edu.aupnas.org

Receptor Binding Assays as a Pre-clinical Tool

Receptor binding assays are fundamental in the early stages of drug discovery to determine if and how strongly a compound interacts with its molecular target. merckmillipore.comacs.org These in vitro assays are crucial for screening libraries of natural or synthetic compounds to identify those with potential therapeutic effects. merckmillipore.combmglabtech.com They typically involve a competitive binding format where the test compound's ability to displace a known, often radiolabeled, ligand from the receptor is measured. merckmillipore.comresearchgate.net The data generated, such as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the compound's binding affinity, allowing for the ranking and selection of promising candidates for further pre-clinical development. researchgate.net The use of these assays accelerates the identification of lead compounds and provides initial insights into their mechanism of action. scirp.orgolemiss.edu

Identification of Glucocorticoid Receptor as a Molecular Target

The glucocorticoid receptor was identified as a molecular target for this compound following the discovery that a crude extract from Endiandra anthropophagorum exhibited potent activity in a GR binding assay. griffith.edu.au This led to the bioassay-guided fractionation of the extract and the eventual isolation of endiandrin A and its derivatives, including this compound. nih.govgriffith.edu.au The GR is a ligand-activated transcription factor that plays a critical role in mediating the anti-inflammatory and immunosuppressive effects of glucocorticoids. griffith.edu.aunih.gov Upon binding to a ligand, the receptor translocates to the nucleus and regulates the expression of target genes. nih.gov The interaction of this compound with this receptor suggests its potential to modulate these significant physiological pathways. griffith.edu.auorganic-chemistry.org

Pre-clinical in vitro Activity Assessment

The pre-clinical in vitro activity of this compound was assessed using a glucocorticoid receptor binding assay. This assay measures the concentration of a compound required to displace 50% of a known ligand from the receptor (IC50 value), providing a measure of binding affinity.

In a competitive binding assay, this compound (referred to as compound 5 in the study) was tested for its ability to bind to the glucocorticoid receptor. The results showed that it had an IC50 value of 13.0 µM. nih.govgriffith.edu.au For comparison, the parent compound, endiandrin A (compound 1), displayed a significantly higher affinity with an IC50 of 0.9 µM. nih.govgriffith.edu.au Another derivative, di-O-acetylendiandrin A (compound 4), showed the lowest affinity with an IC50 of 34 µM. nih.govgriffith.edu.au

These findings indicate that while this compound does bind to the glucocorticoid receptor, the methylation of the phenolic hydroxyl groups present in endiandrin A results in a 14.4-fold decrease in binding activity. griffith.edu.au This suggests that while the hydroxyl groups are not essential for binding, they do contribute to a stronger interaction with the receptor. griffith.edu.au The increased steric bulk from the methoxy (B1213986) groups in this compound likely hinders the optimal binding to the glucocorticoid receptor. griffith.edu.au

CompoundIC50 (µM) in GR Binding Assay
Endiandrin A (1)0.9
Nectandrin B (2)1.0
(-)-Dihydroguaiaretic acid (3)>50
Di-O-acetylendiandrin A (4)34
This compound (5) 13.0

This table is based on data from a glucocorticoid receptor binding assay. nih.govgriffith.edu.au

Implications for Natural Product-Derived Drug Discovery in Pre-clinical Phases

The investigation of compounds like this compound highlights the importance of natural products as a source for novel drug leads in the pre-clinical phase of drug discovery. frontiersin.orgtandfonline.com Natural products offer significant structural diversity and biological activity, making them a critical resource for identifying new therapeutic agents. scirp.orgtandfonline.com The discovery of this compound's interaction with the glucocorticoid receptor showcases how natural compounds can provide unique scaffolds for the development of modulators for important clinical targets. griffith.edu.auorganic-chemistry.orgnih.gov

The process often begins with screening crude natural extracts, followed by bioassay-guided isolation of the active compounds. griffith.edu.au Subsequent structural modification, such as the methylation of endiandrin A to produce this compound, is a common strategy to explore structure-activity relationships and optimize pharmacological properties. griffith.edu.au Although in this case methylation decreased the binding affinity, such modifications are crucial for understanding how a molecule interacts with its target and for potentially improving its drug-like properties. griffith.edu.au The journey from a natural product to a potential drug candidate involves extensive pre-clinical evaluation, including in vitro assays to determine efficacy and mechanism of action. mdpi.comacs.org The study of this compound serves as a clear example of this pre-clinical drug discovery pathway originating from a natural source. griffith.edu.auorganic-chemistry.org

Structure Activity Relationship Sar Studies of Di O Methylendiandrin a and Analogs

Design and Synthesis of Di-O-methylendiandrin A Analogs for SAR

The foundation of SAR studies lies in the synthesis of structural analogs. The chemical modification of the parent compound, endiandrin A, and the total synthesis of this compound itself have provided a platform for creating derivatives for biological evaluation.

Bioassay-guided fractionation of an extract from the roots of the Australian plant Endiandra anthropophagorum led to the isolation of endiandrin A. nih.govacs.org Simple chemical modifications of this natural product provided the initial set of analogs for SAR studies. Specifically, methylation and acetylation of the phenolic hydroxyl groups of endiandrin A yielded this compound and di-O-acetylendiandrin A, respectively. nih.govacs.org These initial derivatives allowed for a preliminary assessment of the role of the phenolic hydroxyls in glucocorticoid receptor binding.

The total synthesis of this compound has also been achieved, offering a route to more complex, rationally designed analogs. rsc.orgrsc.org A notable strategy employs a macrocycle-directed approach. rsc.orgrsc.orgauburn.edu This method utilizes a macrocyclic 1,4-diketone as a template to control the stereochemistry of key reactions. rsc.orgauburn.edu The key transformations in this synthesis include:

Diastereoselective Vicinal Alkylation: This step introduces the two methyl groups onto the macrocyclic precursor with a high degree of stereocontrol. auburn.edu

Transannular McMurry Reaction: This intramolecular coupling of the two ketone functionalities within the macrocycle is used to construct the strained central cyclobutane (B1203170) ring, a core feature of the molecule. rsc.orgrsc.org

Catalytic Hydrogenation: The cyclobutene (B1205218) formed in the McMurry reaction is subsequently hydrogenated to yield the final cyclobutane ring with the desired stereochemistry. rsc.org

This synthetic route not only confirms the structure of this compound but also provides access to other lignan-type cyclobutane compounds, paving the way for a more extensive exploration of the SAR. auburn.edu The ability to synthetically access the core structure allows for systematic modifications at various positions, such as altering the substituents on the aromatic rings or modifying the cyclobutane core, to probe their impact on biological activity. nih.gov

The binding affinities of the initial, semi-synthesized analogs for the glucocorticoid receptor were evaluated, providing the first insights into the SAR of this compound class.

CompoundModification from Endiandrin AGlucocorticoid Receptor Binding (IC₅₀)
Endiandrin AParent Compound0.9 µM
This compoundMethylation of both hydroxyl groups13 µM nctu.edu.tw
Di-O-acetylendiandrin AAcetylation of both hydroxyl groups35 µM

This table presents the IC₅₀ values for endiandrin A and its derivatives in a glucocorticoid receptor binding assay. nih.govacs.orgacs.org

The data indicates that the free phenolic hydroxyl groups in endiandrin A are important for high-affinity binding to the glucocorticoid receptor, as both methylation and acetylation lead to a decrease in potency. nih.govacs.org

Methodologies for Investigating SAR in Glucocorticoid Receptor Interactions

A variety of experimental and computational methods are employed to investigate the SAR of compounds like this compound that interact with the glucocorticoid receptor.

Radioligand Binding Assays: This is a fundamental technique used to determine the affinity of a compound for a specific receptor. nih.gov The assay measures the ability of a test compound (like this compound) to displace a radioactively labeled ligand that is known to bind to the receptor. The results are typically expressed as an IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of the binding of the radioligand. nih.gov This method was used to generate the initial activity data for endiandrin A and its analogs. acs.orgacs.org

Cell-Based Functional Assays: Beyond simple binding, it is crucial to understand how a ligand affects receptor function. The glucocorticoid receptor can act through two main pathways: transactivation and transrepression. nih.gov

Transactivation Assays: These assays measure the ability of a GR ligand to activate the transcription of genes containing glucocorticoid response elements (GREs). A common method involves using a reporter gene (e.g., luciferase) linked to multiple copies of a GRE (e.g., 3xGRE-promoter-luciferase-reporter). nih.govmdpi.com

Transrepression Assays: These assays measure the ability of a GR ligand to repress the activity of pro-inflammatory transcription factors, such as NF-κB or AP-1. This is often assessed using a reporter gene under the control of a promoter regulated by these factors (e.g., a CCL2-promoter-luciferase-reporter). nih.govmdpi.com Comparing a compound's activity in both types of assays helps to identify "dissociated" ligands that may preferentially mediate transrepression over transactivation, a desirable profile for anti-inflammatory drugs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

2D-QSAR: This approach uses descriptors calculated from the 2D representation of molecules (e.g., physicochemical properties, topological indices) to build a predictive model. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) use the 3D aligned structures of molecules to derive correlations between their steric and electrostatic fields and their biological activity. nih.gov The resulting contour maps can highlight regions where modifications are likely to increase or decrease activity. nih.gov

Structure-Activity Landscape Index (SALI): This analytical tool is used to visualize the SAR of a dataset, and is particularly useful for identifying "activity cliffs," which are pairs of structurally similar molecules with a large difference in potency. researchgate.net Analyzing these cliffs can provide critical insights into key molecular interactions. researchgate.net

Computational Approaches in SAR Prediction and Analysis

Computational chemistry and molecular modeling are indispensable tools for predicting and analyzing the SAR of potential drug candidates, providing insights at an atomic level.

Molecular Docking: This is one of the most frequently used computational techniques in drug design. uneb.brnih.gov It predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the binding site of a target protein. nih.gov The process involves:

Representing the 3D structures of the ligand (e.g., a this compound analog) and the receptor (e.g., the GR ligand-binding domain).

Sampling a large number of possible binding poses within the active site.

Using a scoring function to estimate the binding affinity for each pose. Docking studies can rationalize the observed activities of existing analogs and predict the activity of novel, untested compounds, thereby guiding synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations: While docking often treats the protein as rigid, MD simulations introduce full flexibility to both the ligand and the receptor. mdpi.comuneb.br Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time, providing a more realistic and detailed view of the binding event. MD can be used to:

Assess the stability of the predicted binding pose.

Reveal conformational changes in the receptor upon ligand binding.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific receptor. uneb.br These models can be generated based on a set of active ligands or from the structure of the ligand-receptor complex. They are valuable for virtual screening of large compound libraries to identify new chemical scaffolds that fit the model and are therefore likely to be active.

In Silico ADMET Prediction: Computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com Early assessment of properties like solubility, permeability, and metabolic stability is crucial in the lead optimization process to ensure that potent compounds also have favorable drug-like characteristics. mdpi.comdndi.org Machine learning and deep learning algorithms are increasingly being used to build more accurate QSAR and ADMET prediction models from large datasets. mdpi.com

Future Research Directions in Di O Methylendiandrin a Studies

Exploration of New Synthetic Pathways for Enhanced Efficiency and Scalability

The total synthesis of di-O-methylendiandrin A has been accomplished, notably through a strategy involving a macrocyclic 1,4-diketone intermediate that directs stereochemistry and facilitates the formation of the strained cyclobutane (B1203170) ring. rsc.orgrsc.org This approach utilizes a diastereoselective vicinal alkylation and a transannular McMurry reaction as key steps. rsc.orgrsc.orgrsc.org Another synthesis was achieved via a photoinduced electron transfer method, which also yielded the related natural products magnosalin (B1245630) and pellucidin A. nih.gov

However, to enable extensive biological evaluation and potential clinical development, more efficient and scalable synthetic routes are imperative. Future research should focus on developing novel synthetic strategies that improve upon the existing methods. Key goals for these new pathways would include:

Reducing the number of synthetic steps: Streamlining the synthesis to minimize cost and time.

Enhancing stereocontrol: Developing more robust methods for establishing the desired stereochemistry of the molecule.

Avoiding costly or hazardous reagents: Replacing expensive or toxic chemicals with more practical alternatives.

Exploring alternative methods for constructing the core cyclobutane ring, such as [2+2] cycloadditions or ring-contraction strategies, could prove fruitful. rsc.org Additionally, the development of catalytic and enantioselective approaches would be a significant advancement, allowing for the production of specific stereoisomers with potentially enhanced biological activity.

Comprehensive Investigation of Biological Targets Beyond the Glucocorticoid Receptor

Initial research has identified this compound as a potent binder to the glucocorticoid receptor (GR), with an IC50 value in the micromolar range. nih.govacs.orgacs.org This interaction is a promising starting point, as glucocorticoids are crucial in managing inflammatory diseases. researchgate.net However, a comprehensive understanding of its biological activity requires looking beyond this single target.

Future investigations should aim to:

Screen against a broad panel of receptors and enzymes: To identify other potential biological targets. This could uncover novel mechanisms of action and expand the potential therapeutic applications of the compound.

Investigate downstream signaling pathways: Elucidating how binding to the GR and other potential targets translates into cellular responses.

Explore other reported activities: Compounds with similar lignan-based cyclobutane structures have shown anticancer, antiviral, and antifungal properties. rsc.orgontosight.ai Systematic evaluation of this compound for these activities is warranted.

Advanced SAR Profiling for Targeted Analog Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For this compound, initial work has shown that methylation of the parent compound, endiandrin A, is important for its activity. nih.govacs.orgontosight.ai

Future SAR studies should be more systematic and comprehensive, focusing on:

Modification of the aromatic rings: Introducing different substituents to probe their effect on binding affinity and selectivity.

Alteration of the cyclobutane core: Synthesizing analogs with different stereochemistries or substitution patterns on the four-membered ring.

Modification of the methylenedioxy bridge: Exploring the impact of replacing or altering this functional group.

The insights gained from these studies will guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The goal is to develop compounds that are more effective and have fewer side effects than the parent molecule.

Elucidation of Biosynthetic Pathways of Endiandrin A and its Derivatives

Endiandrin A, the natural precursor to this compound, is isolated from the Australian plant Endiandra anthropophagorum. nih.govacs.orgresearchgate.net The biosynthesis of endiandric acids is thought to involve two consecutive non-enzymatic electrocyclic reactions. researchgate.netmdpi.com Understanding the precise enzymatic and non-enzymatic steps in the biosynthesis of endiandrin A and its derivatives is a fundamental scientific question with practical implications.

Future research in this area should aim to:

Identify the key enzymes and genes involved: Using techniques such as transcriptomics and proteomics to identify the biosynthetic machinery in Endiandra anthropophagorum.

Characterize the biosynthetic intermediates: Isolating and identifying the precursor molecules in the pathway.

Reconstitute the pathway in a heterologous host: Expressing the identified genes in a microorganism like yeast or E. coli to produce endiandrin A and its derivatives through fermentation.

A thorough understanding of the biosynthetic pathway could pave the way for the biotechnological production of these valuable compounds, providing a more sustainable and scalable alternative to chemical synthesis or extraction from natural sources.

Q & A

Q. How is di-O-methylendiandrin A isolated from natural sources, and what analytical techniques confirm its structure?

Di-O-methylendiandrin A is isolated via bioassay-guided fractionation of dichloromethane (DCM) extracts from Endiandra anthropophagorum roots. This involves sequential solvent partitioning, chromatography (e.g., HPLC), and activity tracking using glucocorticoid receptor binding assays. Structural elucidation employs 1D/2D NMR (e.g., COSY, HMBC) and mass spectrometry (MS) to resolve its cyclobutane lignan scaffold and methylated phenolic groups .

Q. What structural features of this compound are critical for its bioactivity?

The compound features a rare "head-to-head" dimeric cyclobutane core with all-cis substituents, which imparts conformational rigidity. Methylation at specific phenolic positions enhances solubility and receptor binding affinity, as shown in comparative studies with its non-methylated analog, endiandrin A .

Advanced Research Questions

Q. What challenges arise in the enantioselective synthesis of this compound, and how do modern methodologies address them?

Key challenges include stereocontrol during [2+2] cycloaddition and catalyst separation. Zhang (2017) developed a heterogeneous photocatalyst using conjugated microporous polymers to mediate intermolecular crossed [2+2] cycloaddition. This method avoids traditional homogeneous catalysts (e.g., organometallic complexes), simplifying post-reaction purification while maintaining enantioselectivity (>90% ee) .

Q. How do researchers validate glucocorticoid receptor antagonism, and what experimental pitfalls should be avoided?

In vitro competitive binding assays measure IC₅₀ values by displacing radiolabeled dexamethasone from the receptor. Common pitfalls include:

  • Solubility issues : Use DMSO stocks with <0.1% final concentration to avoid solvent interference.
  • Nonspecific binding : Include controls with excess cold ligand to validate specificity. Di-O-methylendiandrin A showed IC₅₀ = 0.9 µM in such assays, confirming potent antagonism .

Q. What strategies improve the reproducibility of bioactivity studies for di-O-methylendiandrin A derivatives?

  • Purity verification : Characterize derivatives via HPLC (>95% purity) and HRMS.
  • Dose-response standardization : Use 8–12 concentration points in triplicate to generate reliable IC₅₀ curves.
  • Positive controls : Include dexamethasone or mifepristone to benchmark receptor binding .

Methodological Considerations

Q. How should synthetic protocols for this compound be documented to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Catalyst preparation : Specify polymer synthesis conditions (e.g., monomer ratios, crosslinkers).
  • Reaction metrics : Report yield, ee, and turnover numbers (TON) for photocatalysis.
  • Supplementary data : Deposit NMR spectra, chromatograms, and crystallographic data in open-access repositories .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Multivariate analysis : Use principal component analysis (PCA) to correlate substituent effects (e.g., methylation sites) with IC₅₀ values.
  • Molecular docking : Validate SAR with in silico models of the glucocorticoid receptor’s ligand-binding domain .

Data Contradictions and Resolution

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Discrepancies often stem from assay variability (e.g., cell lines, receptor isoforms). Mitigation strategies include:

  • Cross-lab validation : Collaborate to test compounds under standardized protocols.
  • Meta-analysis : Pool data from multiple studies to identify consensus IC₅₀ ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.